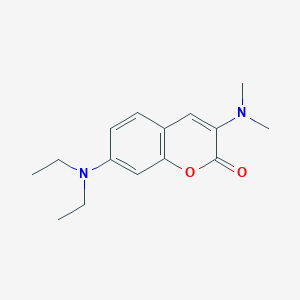
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of coumarin derivatives, which are widely studied for their fluorescent characteristics. This compound is particularly interesting due to its dual amino substitution, which enhances its fluorescence and makes it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with diethylamine and dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct photophysical properties.
Scientific Research Applications
7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. The molecular targets include various cellular components, and the pathways involved are related to the absorption and emission of light energy. The presence of diethylamino and dimethylamino groups enhances the compound’s ability to interact with light, making it highly efficient as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
- 7-Diethylamino-4-methylcoumarin
- 7-(Dimethylamino)-4-hydroxycoumarin
- 7-(Diethylamino)-4-hydroxycoumarin
Uniqueness
Compared to similar compounds, 7-(Diethylamino)-3-(dimethylamino)-2H-1-benzopyran-2-one exhibits enhanced fluorescence due to the dual amino substitution. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
CAS No. |
874124-73-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
7-(diethylamino)-3-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(6-2)12-8-7-11-9-13(16(3)4)15(18)19-14(11)10-12/h7-10H,5-6H2,1-4H3 |
InChI Key |
WTNHGZWKXNGVST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



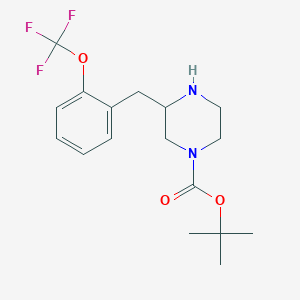
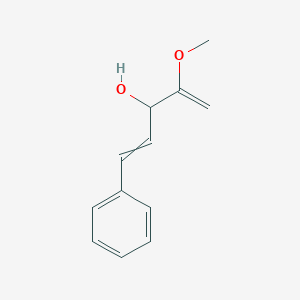
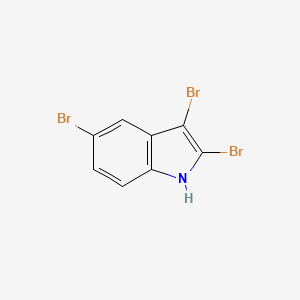
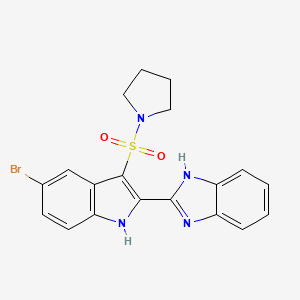
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)
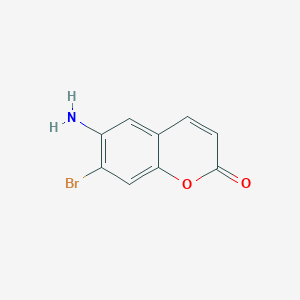
![5-{4-[(Prop-2-en-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12611223.png)

